molecular formula C6H10ClNO3 B14566686 (4R)-4-Amino-6-chloro-5-oxohexanoic acid CAS No. 61389-56-8

(4R)-4-Amino-6-chloro-5-oxohexanoic acid

Cat. No.: B14566686
CAS No.: 61389-56-8
M. Wt: 179.60 g/mol
InChI Key: LSUGKISPCRANRS-SCSAIBSYSA-N
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Description

(4R)-4-Amino-6-chloro-5-oxohexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a chloro substituent, and a keto group on a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Amino-6-chloro-5-oxohexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.

    Oxidation: The keto group is introduced via oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:

    Batch Processing: Initial synthesis in batch reactors to optimize reaction conditions.

    Purification: Purification steps such as crystallization or chromatography to isolate the desired product.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Amino-6-chloro-5-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include:

    Hydroxyl Derivatives: From reduction reactions.

    Substituted Derivatives: From substitution reactions with various nucleophiles.

Scientific Research Applications

(4R)-4-Amino-6-chloro-5-oxohexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-4-Amino-6-chloro-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-Aminopentanoic acid: Similar structure but lacks the chloro and keto groups.

    (4R)-4-Hydroxy-6-chloro-5-oxohexanoic acid: Similar structure with a hydroxyl group instead of an amino group.

Uniqueness

(4R)-4-Amino-6-chloro-5-oxohexanoic acid is unique due to the presence of both the chloro and keto groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61389-56-8

Molecular Formula

C6H10ClNO3

Molecular Weight

179.60 g/mol

IUPAC Name

(4R)-4-amino-6-chloro-5-oxohexanoic acid

InChI

InChI=1S/C6H10ClNO3/c7-3-5(9)4(8)1-2-6(10)11/h4H,1-3,8H2,(H,10,11)/t4-/m1/s1

InChI Key

LSUGKISPCRANRS-SCSAIBSYSA-N

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)CCl)N

Canonical SMILES

C(CC(=O)O)C(C(=O)CCl)N

Origin of Product

United States

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